molecular formula C8H12O3 B12091407 1-(Oxolan-3-yl)cyclopropane-1-carboxylic acid

1-(Oxolan-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B12091407
M. Wt: 156.18 g/mol
InChI Key: FVBGVZHLOIGIOO-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . This compound features a cyclopropane ring attached to a carboxylic acid group and an oxolane (tetrahydrofuran) ring. It is primarily used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarboxylic acid with oxirane (ethylene oxide) under acidic conditions to form the oxolane ring . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(Oxolan-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane and oxolane rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

1-(oxolan-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-7(10)8(2-3-8)6-1-4-11-5-6/h6H,1-5H2,(H,9,10)

InChI Key

FVBGVZHLOIGIOO-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2(CC2)C(=O)O

Origin of Product

United States

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